1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone
Description
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone (CAS: 85959-19-9) is a synthetic anthraquinone derivative with branched alkylamino substituents at the 1- and 4-positions of the anthraquinone core. Its molecular formula is C₂₇H₃₆N₂O₂, characterized by a hydrophobic 2-ethylhexyl group and a 3-methylbutyl (isoamyl) chain . These substituents influence its solubility, reactivity, and applications in dyes, pharmaceuticals, or polymer additives.
Properties
CAS No. |
85959-19-9 |
|---|---|
Molecular Formula |
C27H36N2O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3 |
InChI Key |
PYYYAKHJCLDAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.
Scientific Research Applications
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential as a fluorescent marker in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Hydrophobicity : The target compound’s 2-ethylhexyl group increases lipophilicity compared to butyl or hydroxyethyl substituents, impacting its bioavailability and dye retention in polymers .
- Biological Activity : Mitoxantrone and Alchemix exhibit therapeutic efficacy due to polar groups (hydroxy, chloroethyl) enabling DNA interaction, whereas the target compound’s alkyl chains may limit direct biological activity unless functionalized .
- Polymer Compatibility: Methacrylated anthraquinones (e.g., 1,4-bis(4-methacryloxyethylphenylamino)anthraquinone) have enhanced polymer binding via cross-linking, a feature absent in the target compound .
Pharmacological Potential and Limitations
- Anticancer Activity: Alchemix’s chloroethyl groups enable covalent DNA cross-linking, evading drug resistance mechanisms like P-glycoprotein efflux.
- Drug Likeness: In silico studies of 4-substituted 1-aminoanthraquinones suggest primary amino groups enhance drug likeness scores, but bulky alkyl chains (e.g., 2-ethylhexyl) may hinder absorption .
Regulatory and Commercial Considerations
- Market Use: Hydrophobic anthraquinones like the target compound are niche products, whereas hydroxy- or sulfonated variants dominate textile and cosmetic industries .
Biological Activity
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone, identified by the CAS number 85959-19-9, is a synthetic anthraquinone derivative with potential biological applications. This compound is part of a broader class of anthraquinones known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is C27H36N2O. The structure features two aminoalkyl substituents that enhance its solubility and potentially its bioactivity. The presence of the anthraquinone core is crucial for its biological interactions.
Antibacterial Activity
Anthraquinones have been extensively studied for their antibacterial properties. Research indicates that these compounds can disrupt bacterial cell walls, inhibit nucleic acid synthesis, and interfere with energy metabolism. A review highlighted that anthraquinones, including derivatives like 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone, exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Efficacy of Anthraquinones
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Emodin (an anthraquinone derivative) | 4 μg/mL | MRSA |
| Chrysophanol | 12.70 μg/mL | E. coli |
| 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone | TBD | TBD |
Anticancer Activity
The anticancer potential of anthraquinones is attributed to their ability to induce apoptosis in cancer cells. For instance, studies on emodin have shown that it can inhibit cell proliferation in various cancer cell lines by activating apoptotic pathways through modulation of Bcl-2 family proteins . Similar mechanisms are expected for 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone due to structural similarities.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with emodin resulted in a significant increase in apoptosis rates in K562 leukemia cells, with concentrations as low as 100 μmol/L leading to a 60% reduction in cell viability . This suggests that similar derivatives may exhibit comparable effects.
Research Findings
Recent literature emphasizes the diverse biological activities associated with anthraquinones:
- Antibacterial Mechanisms : Anthraquinones can inhibit biofilm formation and disrupt bacterial metabolism .
- Anticancer Effects : They induce apoptosis through caspase activation and modulation of cell cycle regulators .
- Anti-inflammatory Properties : Some studies report that anthraquinones can reduce inflammation markers in various models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
